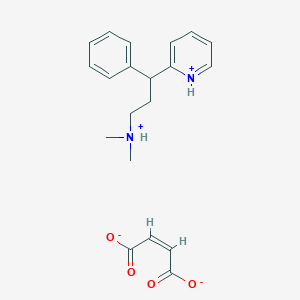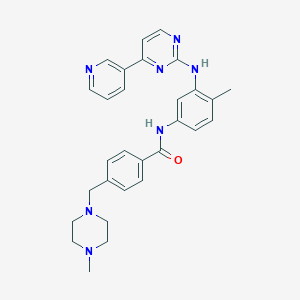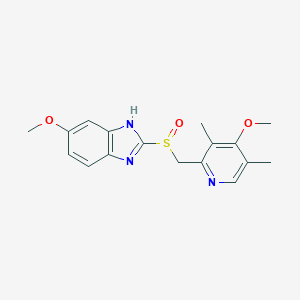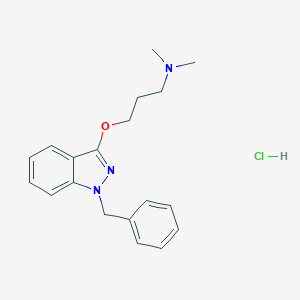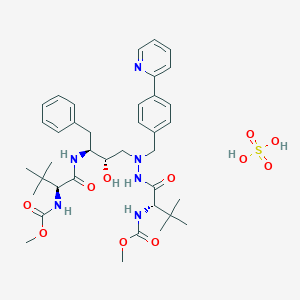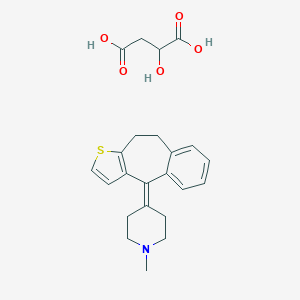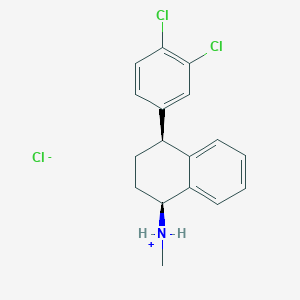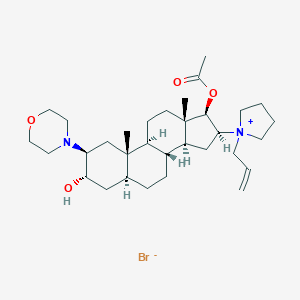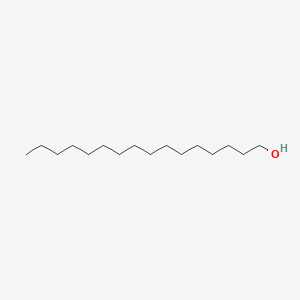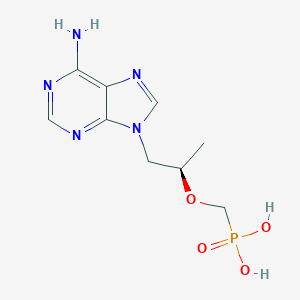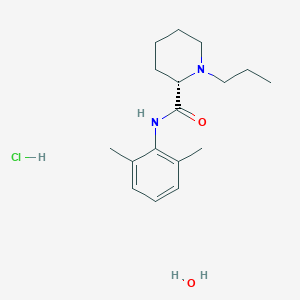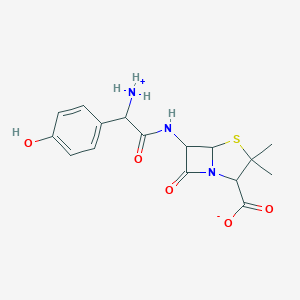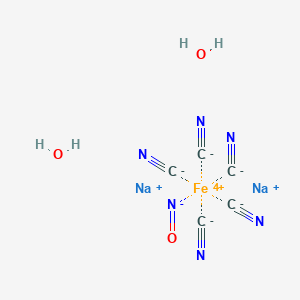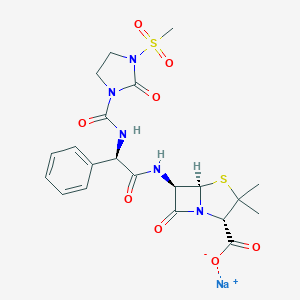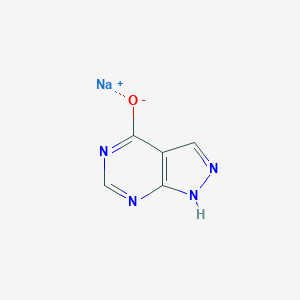
Allopurinol sodium
概要
説明
Allopurinol sodium is a sodium form of allopurinol, a structural isomer of hypoxanthine, known for its effectiveness in inhibiting xanthine oxidase, an enzyme responsible for converting oxypurines to uric acid. Its primary function is to reduce serum and urine concentrations of uric acid, thereby offering protection against uric acid-mediated damage in conditions characterized by excessive uric acid production, such as during the treatment of certain malignancies (Definitions, 2018).
Synthesis Analysis
Allopurinol is synthesized from ethyl cyanoacetate and triethyl ortho-formate, offering a straightforward method that yields high purity and a significant overall yield of 53.7% (Z. Zhiyong, 2007).
Molecular Structure Analysis
Studies have shown that allopurinol and its derivative oxypurinol can scavenge highly reactive hydroxyl radicals, with oxypurinol being a more potent scavenger. This suggests that the protective actions of allopurinol against reperfusion damage after hypoxia are not solely due to xanthine oxidase inhibition but also due to its ability to neutralize reactive oxygen species (P.Christopher Moorhouse et al., 1987).
Chemical Reactions and Properties
Allopurinol undergoes various chemical reactions, including conversion to its major metabolite alloxanthine by xanthine oxidase, which significantly contributes to its therapeutic effects in controlling hyperuricemias. This process and its metabolic disposition have been studied across different species, including humans (G. Elion et al., 1966).
Physical Properties Analysis
Allopurinol's physical properties have been enhanced through mechanosynthesis with maleic acid and oxalic acid to overcome its poor aqueous solubility, permeability, and bioavailability. The salts created exhibit improved solubility and dissolution up to 5-fold and increased diffusion permeability up to 12 times compared to native allopurinol (Richu Bagya Varsa S et al., 2023).
Chemical Properties Analysis
Allopurinol's chemical properties, including its interaction with enzymes and its impact on metabolic pathways, have been extensively studied. For instance, allopurinol significantly affects pyrimidine metabolism, evidenced by increased urinary excretion of orotidine and orotic acid, indicating its broader biochemical impacts beyond purine metabolism (W. Kelley & T. Beardmore, 1970).
科学的研究の応用
1. Application in Inflammatory Bowel Disease (IBD) Research
- Summary of Application: Allopurinol, a synthetic hypoxanthine isomer, is used in studies to understand its influence on the gastrointestinal tract during colitis. It inhibits the degradation of hypoxanthine by xanthine oxidase and also inhibits purine salvage .
- Methods of Application: In vitro and in vivo experiments were performed to dissect the relationship between allopurinol, allopurinol metabolites, and colonic epithelial metabolism and function in health and during disease .
- Results or Outcomes: The in vivo investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .
2. Application in Chronic Kidney Disease (CKD) Research
- Summary of Application: Allopurinol is used in studies to understand whether urate-lowering treatment with allopurinol can attenuate the decline of the estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease who are at risk for progression .
- Methods of Application: A randomized, controlled trial was conducted where adults with stage 3 or 4 chronic kidney disease and no history of gout were randomly assigned to receive allopurinol (100 to 300 mg daily) or placebo .
- Results or Outcomes: The change in eGFR did not differ significantly between the allopurinol group and the placebo group .
3. Application in Treating Idiopathic Gout, Lithiasis, and Acute Nephropathy Induced by Uric Acid
- Summary of Application: Allopurinol is used in treating idiopathic gout, lithiasis, and acute nephropathy induced by uric acid .
- Methods of Application: Allopurinol, the natural isomer of hypoxanthine, inhibits the enzyme hypoxanthine oxidase .
- Results or Outcomes: The specific outcomes of this application are not mentioned in the source .
4. Application in Experimental Colitis Research
- Summary of Application: Allopurinol is used in studies to understand how it influences the gastrointestinal tract during colitis. It inhibits the degradation of hypoxanthine by xanthine oxidase and also inhibits purine salvage .
- Methods of Application: In vitro and in vivo experiments were performed to dissect the relationship between allopurinol, allopurinol metabolites, and colonic epithelial metabolism and function in health and during disease .
- Results or Outcomes: The in vivo investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .
5. Application in Chronic Kidney Disease (CKD) Research
- Summary of Application: Allopurinol is used in studies to understand whether urate-lowering treatment with allopurinol can attenuate the decline of the estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease who are at risk for progression .
- Methods of Application: A randomized, controlled trial was conducted where adults with stage 3 or 4 chronic kidney disease and no history of gout were randomly assigned to receive allopurinol (100 to 300 mg daily) or placebo .
- Results or Outcomes: The change in eGFR did not differ significantly between the allopurinol group and the placebo group .
6. Application in Drug Compatibility Studies
- Summary of Application: Allopurinol sodium is used in studies to test its compatibility with various drugs .
- Methods of Application: The compatibility of allopurinol sodium with various drugs was tested in a controlled environment .
4. Application in Experimental Colitis Research
- Summary of Application: Allopurinol is used in studies to understand how it influences the gastrointestinal tract during colitis. It inhibits the degradation of hypoxanthine by xanthine oxidase and also inhibits purine salvage .
- Methods of Application: In vitro and in vivo experiments were performed to dissect the relationship between allopurinol, allopurinol metabolites, and colonic epithelial metabolism and function in health and during disease .
- Results or Outcomes: The in vivo investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .
5. Application in Chronic Kidney Disease (CKD) Research
- Summary of Application: Allopurinol is used in studies to understand whether urate-lowering treatment with allopurinol can attenuate the decline of the estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease who are at risk for progression .
- Methods of Application: A randomized, controlled trial was conducted where adults with stage 3 or 4 chronic kidney disease and no history of gout were randomly assigned to receive allopurinol (100 to 300 mg daily) or placebo .
- Results or Outcomes: The change in eGFR did not differ significantly between the allopurinol group and the placebo group .
6. Application in Drug Compatibility Studies
Safety And Hazards
将来の方向性
Allopurinol is commonly used to treat gout and kidney stones, and to alleviate high uric acid levels after chemotherapy910. Future directions may include further research into the effects of allopurinol on hypertension, kidney disease, and coronary heart disease9.
Relevant Papers
A paper titled “Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis” discusses the role of allopurinol in purine metabolism and its effects on colonic epithelial metabolism and function4. Another paper titled “Allopurinol as a Kidney-Protective, Cardioprotective, and …” reviews the effects of allopurinol in hypertension, kidney disease, and coronary heart disease11.
特性
IUPAC Name |
sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRZVJXXNYNLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allopurinol sodium | |
CAS RN |
17795-21-0 | |
| Record name | Allopurinol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



